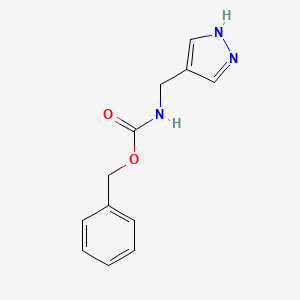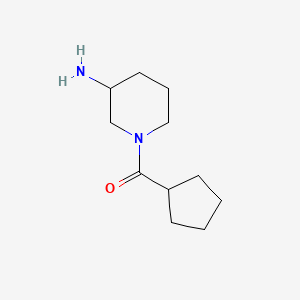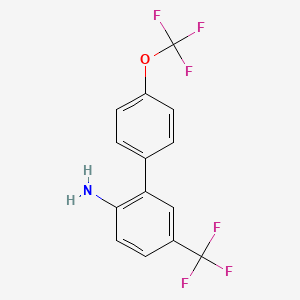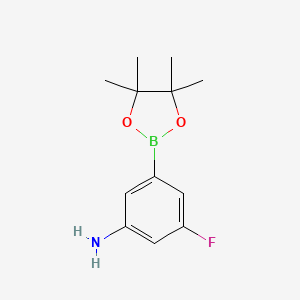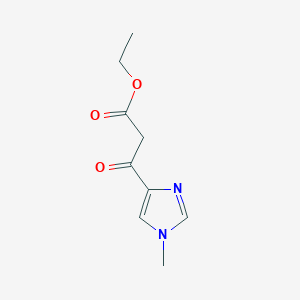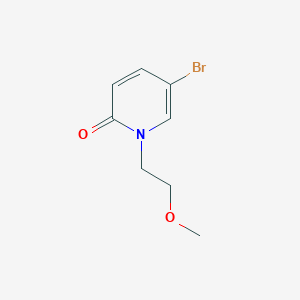![molecular formula C13H18BrNO B1443436 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine CAS No. 1250736-66-3](/img/structure/B1443436.png)
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine
Vue d'ensemble
Description
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine is a chemical compound with the molecular formula C13H18BrNO . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine is 284.19 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine include a density of 1.3±0.1 g/cm3, a boiling point of 331.5±0.0 °C at 760 mmHg, and a flash point of 163.3±22.3 °C . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Antimicrobial Applications
A study by Cvetković et al. (2019) synthesized derivatives of 3-methylpyrrolidine and investigated their antimicrobial activity. One of the synthesized compounds, 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, demonstrated significant in vitro inhibitory activities against a broad spectrum of fungi, suggesting its potential as a novel fungicide. The study utilized density functional theory (DFT) calculations to explore the structure-activity relationship of the molecules, highlighting the chemical activity and potential mechanism of action through molecular electrostatic potential (MEP) map analysis Cvetković et al., 2019.
Enzyme Inhibition
Research on bromophenol derivatives, including those from marine sources, has shown that these compounds possess potent radical scavenging activity. For instance, novel nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated significant antioxidant properties, with potential implications for food and pharmaceutical applications as natural antioxidants Li et al., 2012.
Synthetic Chemistry and Molecular Modeling
In the realm of synthetic chemistry, the study by Zhu et al. (2003) focused on the [4 + 2] annulation reaction involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, yielding highly functionalized tetrahydropyridines. This research underscores the versatility of pyrrolidine derivatives in facilitating complex synthetic routes, leading to compounds with potential biological activity Zhu et al., 2003.
Propriétés
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-3-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-11-6-7-15(10-11)8-9-16-13-4-2-12(14)3-5-13/h2-5,11H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTYTAAAWKRHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



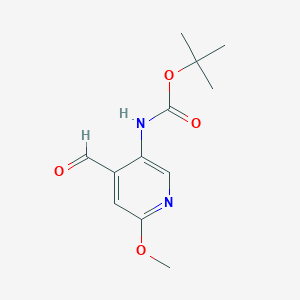
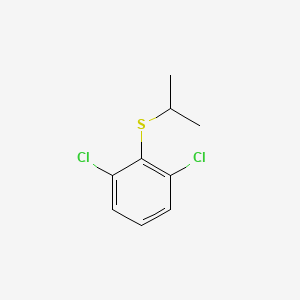


![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)
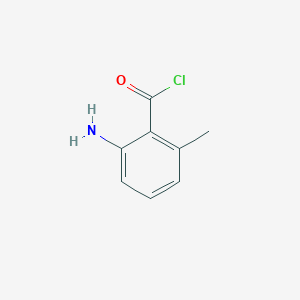
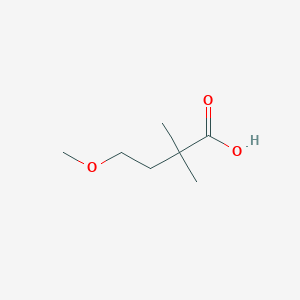
![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)
